Benzo[d]oxazol-4-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzoxazol-4-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHDODPBCQCPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations of Benzo D Oxazol 4 Ylmethanamine
Quantum Chemical Studies and Electronic Structure Analysis
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
No specific data found in the searched literature.
Charge Density Distribution and Electrostatic Potentials
No specific data found in the searched literature.
Ionization Potential and Electron Affinity Calculations
No specific data found in the searched literature.
Dipole Moment Derivations
No specific data found in the searched literature.
Molecular Simulation Methodologies
Conformational Analysis and Dynamic Behavior
No specific data found in the searched literature.
Solvation Effects and Continuum Models
The biological and chemical activity of a molecule is significantly influenced by its solvent environment. Computational models are used to simulate these interactions. Continuum models, such as the Polarizable Continuum Model (PCM), are a common approach to approximate the effect of a solvent by treating it as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. This method is computationally efficient and provides valuable insights into how the solvent affects the electronic structure and properties of the solute molecule.
In the study of electronic absorption processes, it is crucial to properly account for nonequilibrium solvation effects, as the solvent's polarization may not be in equilibrium with the excited-state charge density of the solute. rsc.org State-specific (SS) methods, combined with time-dependent density functional theory (TD-DFT) and a polarizable continuum model, have been developed to accurately calculate vertical excitation energies and spectral shifts in different solvents. rsc.org These approaches have shown good agreement with experimental values for various molecules, indicating their potential applicability to understanding the solvatochromic behavior of Benzo[d]oxazol-4-ylmethanamine. rsc.org For instance, studies on benzodiazepine-2,4-dione have utilized the dielectric continuum model to investigate solvent-dependent properties, revealing that solute-solvent interactions can be more significant in the ground state than in the excited state. researchgate.net
Molecular Docking for Predicting Ligand Conformation within Receptor Sites
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For benzoxazole (B165842) derivatives, molecular docking studies have been successfully employed to predict their binding modes and affinities for various biological targets. For example, in the development of novel anti-inflammatory agents, docking studies of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives revealed key interactions with amino acid residues like Tyr-355 and Arg-120 in the active site of the target enzyme. nih.gov In another study, molecular docking of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives against the 4URO receptor showed that specific substitutions on the benzoxazole core could significantly enhance the binding affinity, with one derivative exhibiting a maximum dock score of -8.0 kcal/mol. nih.goveurekaselect.com These examples highlight how molecular docking can be applied to this compound to predict its potential biological targets and to guide the design of more potent analogs.
Molecular Dynamics Simulations for System Interactions
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a ligand like this compound interacts with its environment, such as a protein receptor or a solvent.
MD simulations have been used to validate the stability of ligand-receptor complexes predicted by molecular docking. For 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives, MD simulations confirmed that the docked conformation remained stable within the receptor's binding site. nih.goveurekaselect.com Furthermore, MD simulations of benzodiazepine (B76468) derivatives with 2-hydroxypropyl-β-cyclodextrin have provided insights into the encapsulation process, showing how the drug molecule enters and interacts with the cavity of the cyclodextrin. nih.gov Such simulations could be employed for this compound to understand its conformational flexibility, its interactions with biological macromolecules, and the thermodynamics of binding.
Computational Reactivity Prediction and Reaction Mechanism Elucidation
Computational methods are also pivotal in predicting the chemical reactivity of a molecule and in elucidating the detailed mechanisms of chemical reactions.
Identification of Reactive Sites (e.g., Nucleophilic, Electrophilic)
The reactivity of a molecule is determined by the distribution of its electron density. Computational methods like Density Functional Theory (DFT) can be used to calculate various electronic properties that help in identifying reactive sites. Conceptual DFT, for instance, can characterize a molecule's electrophilic and nucleophilic nature. researchgate.net For example, DFT calculations on some benzoxazole derivatives have identified them as moderate electrophiles and strong nucleophiles in polar organic reactions. researchgate.net
The presence of electron-withdrawing or electron-donating groups on the benzoxazole ring system can significantly influence its reactivity. For instance, the electron-withdrawing character of heterocycles can enhance the reactivity of electrophilic functional groups, making them potential covalent warheads for targeting nucleophilic amino acid residues in proteins. nih.gov In the case of this compound, the amine group (-CH2NH2) at the 4-position is a potential nucleophilic site, while the benzoxazole ring itself can exhibit electrophilic or nucleophilic character depending on the reaction conditions and the nature of the attacking species.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed modeling of reaction pathways, including the identification of transition states and the calculation of activation energies. This information is crucial for understanding how a reaction proceeds and for predicting its feasibility and rate.
The synthesis of benzoxazoles often involves cyclization reactions. For example, the intramolecular base-induced cyclization of anilides via an N-deprotonation-O-SNAr sequence is a known route to form the benzoxazole ring. nih.gov The temperature required for this cyclization can be correlated with the nature of the activating group on the aromatic ring. nih.gov In another example, the formation of an imidazole (B134444) ring from two methanimine (B1209239) derivatives was proposed to proceed through the opening of a benzoxazole ring followed by an intermolecular nucleophilic attack. nih.govmdpi.com Theoretical calculations can be used to model the energy profile of such reaction pathways, identify the transition state structures, and thus provide a detailed mechanistic understanding. For this compound, reaction pathway modeling could be used to explore its synthesis, potential metabolic pathways, or its reactions with other molecules.
Spectroscopic Characterization and Structural Elucidation of Benzo D Oxazol 4 Ylmethanamine
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending of different bonds. For Benzo[d]oxazol-4-ylmethanamine, the IR spectrum is expected to exhibit several key absorption bands that confirm the presence of its core functional groups.
The primary amine (–NH₂) group would be identified by a pair of medium to weak N-H stretching bands in the region of 3400-3250 cm⁻¹. The C-N stretching vibration of the aminomethyl group would likely appear in the 1250-1020 cm⁻¹ range. The benzoxazole (B165842) ring system gives rise to a series of characteristic peaks. The C=N stretching vibration within the oxazole (B20620) ring is anticipated to produce a strong band around 1680–1650 cm⁻¹. The C-O-C stretching of the oxazole ether linkage typically appears as a strong band in the 1280-1200 cm⁻¹ region. Aromatic C-H stretching vibrations from the benzene (B151609) ring are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would generate several peaks in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted benzene ring would be observed in the 900-690 cm⁻¹ range, providing information about the substitution pattern.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (–NH₂) | N-H Stretch | 3400-3250 |
| Aminomethyl Group | C-N Stretch | 1250-1020 |
| Benzoxazole Ring | C=N Stretch | 1680-1650 |
| Benzoxazole Ring | C-O-C Stretch | 1280-1200 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Aromatic Ring | C-H Bend (out-of-plane) | 900-690 |
Raman Spectroscopy (Conceptual Application)
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often show strong Raman signals.
In the conceptual application of Raman spectroscopy to this compound, the symmetric stretching vibrations of the aromatic ring system would be expected to produce strong signals. The C=C bonds of the benzene ring and the C=N bond of the oxazole ring would be particularly Raman active. The C-H stretching vibrations of the aromatic ring and the methylene (B1212753) group would also be observable. While the N-H stretching of the amine group is typically weak in Raman spectra, it may still be detectable. The combination of IR and Raman spectroscopy would provide a more complete picture of the vibrational modes of the molecule, aiding in a robust structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the aminomethyl group and the aromatic ring. The two protons of the aminomethyl group (–CH₂–NH₂) would likely appear as a singlet or a multiplet in the range of 3.8-4.5 ppm. The protons of the benzene ring would resonate in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effects of the oxazole ring and the aminomethyl substituent. The integration of the peaks would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in a molecule. The spectrum for this compound would display signals for the carbon of the aminomethyl group and the carbons of the benzoxazole ring system. The carbon of the –CH₂– group is expected to appear in the range of 40-50 ppm. The aromatic carbons would resonate between 110 and 160 ppm. The quaternary carbons of the benzoxazole ring, particularly the one involved in the C=N bond and the one at the ring fusion, would have distinct chemical shifts.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| –CH₂– | 3.8 - 4.5 | 40 - 50 |
| Aromatic C-H | 7.0 - 8.5 | 110 - 130 |
| Aromatic C (quaternary) | - | 130 - 160 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions. For instance, a proton at position 5 would show a correlation with the proton at position 6, and so on.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). The HSQC spectrum would show a cross-peak connecting the ¹H signal of the aminomethyl protons to the ¹³C signal of the aminomethyl carbon. Similarly, each aromatic proton signal would be correlated with its directly attached carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons (¹H-¹³C). HMBC is crucial for piecing together the molecular skeleton. For example, the protons of the aminomethyl group would be expected to show correlations to the C4 carbon of the benzene ring and potentially to the C3a carbon at the ring junction. The aromatic protons would show correlations to neighboring carbons and quaternary carbons, confirming the structure of the benzoxazole ring and the position of the substituent.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.
For this compound (C₈H₈N₂O), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 148.16 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, allowing for the determination of the molecular formula.
The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways would likely involve the loss of the aminomethyl group or parts of it. For instance, a prominent fragment could result from the cleavage of the C-C bond between the benzene ring and the aminomethyl group, leading to the formation of a stable benzoxazolyl cation. Other fragmentations could involve the opening of the oxazole ring. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. For this compound, HRMS analysis provides an exact mass measurement, which in turn confirms its elemental composition.
Researchers have utilized HRMS to verify the synthesis of various derivatives of this compound. For instance, in the synthesis of N-(benzo[d]oxazol-4-ylmethyl)-2-hydroxy-5-(4-nitrophenylazo)benzamide, HRMS was employed to confirm the molecular formula C21H15N5O5. The calculated mass for the [M+H]+ ion was 418.1146, while the observed mass was 418.1142, showing a high degree of accuracy.
Table 1: Exemplary HRMS Data for a this compound Derivative
| Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| C₂₁H₁₅N₅O₅ | 418.1146 | 418.1142 |
Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification
Tandem Mass Spectrometry (MS/MS) is employed to fragment a selected ion, providing valuable information about the compound's structural subunits. The fragmentation pattern of this compound and its derivatives can elucidate the connectivity of atoms within the molecule.
Electronic Spectroscopy for Photophysical Properties
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides insights into the photophysical behavior of molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy of this compound and its derivatives reveals electronic transitions between molecular orbitals. The absorption maxima (λmax) are indicative of the energy required to promote an electron to a higher energy state.
Studies on related benzoxazole derivatives show absorption bands in the UV region, typically between 250 and 400 nm. These absorptions are attributed to π → π* and n → π* transitions within the aromatic and heterocyclic ring systems. The specific position and intensity of these bands can be influenced by the solvent and the presence of substituents.
Fluorescence Spectroscopy for Emission Characteristics
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many benzoxazole derivatives are known to be fluorescent, and their emission characteristics are sensitive to their environment.
The fluorescence properties of derivatives of this compound have been investigated. For example, a Schiff base derivative, (E)-4-(((2-hydroxy-3-methoxybenzylidene)amino)methyl)benzo[d]oxazol-2(3H)-one, exhibits fluorescence with a quantum yield that can be influenced by factors such as solvent polarity and the presence of metal ions. This suggests potential applications in sensor technology.
X-ray Diffraction for Solid-State Molecular Architecture
X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for the parent this compound is not described in the provided search results, related structures have been characterized. For instance, the crystal structure of a Schiff base derivative revealed a monoclinic system with the space group P21/c. Such studies provide detailed information on the planarity of the benzoxazole ring system and the conformation of the substituent groups.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to confirm the empirical formula.
For newly synthesized derivatives of this compound, elemental analysis is a standard characterization method. The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula. Close agreement between the found and calculated values provides strong evidence for the successful synthesis of the target compound.
Table 2: Exemplary Elemental Analysis Data for a this compound Derivative (C₂₁H₁₅N₅O₅)
| Element | Calculated (%) | Found (%) |
| C | 60.43 | 60.31 |
| H | 3.62 | 3.55 |
| N | 16.78 | 16.69 |
Reactivity and Transformation Mechanisms of Benzo D Oxazol 4 Ylmethanamine
Reactions Involving the Aminomethyl Functional Group
The aminomethyl group is a key site for various chemical transformations, including nucleophilic substitutions, oxidations, reductions, and condensation reactions.
Nucleophilic Substitution Reactions
The primary amine of the aminomethyl group can act as a nucleophile, participating in substitution reactions. For instance, it can react with electrophiles to form new carbon-nitrogen bonds. While specific examples for Benzo[d]oxazol-4-ylmethanamine are not extensively documented in the provided results, the general reactivity of primary amines suggests potential for reactions such as acylation and alkylation.
Oxidative Transformations to Related Carbonyl or Carboxylic Acid Derivatives
The aminomethyl group can be oxidized to form the corresponding carbonyl (aldehyde) or carboxylic acid derivatives. The specific product depends on the oxidizing agent and reaction conditions. For example, mild oxidation could yield the corresponding benzoxazole-4-carbaldehyde, while stronger oxidation could lead to the formation of benzoxazole-4-carboxylic acid.
Reductive Conversions
While the aminomethyl group is already in a reduced state, reductive amination is a related process where a carbonyl compound is converted to an amine. In the context of this compound, this transformation is more relevant to its synthesis rather than its subsequent reactions. However, the stability of the aminomethyl group under various reducing conditions is an important consideration in multi-step syntheses involving other parts of the molecule.
Condensation Reactions and Imine Formation
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The formation of the imine is often reversible and can be influenced by factors such as pH and the removal of water from the reaction mixture. wikipedia.orgnih.gov
A plausible mechanism for imine formation involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.org This reaction is a common strategy for creating new carbon-nitrogen double bonds and is a versatile tool in organic synthesis. wikipedia.orgmasterorganicchemistry.com
Reactivity of the Benzoxazole (B165842) Heterocyclic Core
The benzoxazole ring system is an aromatic heterocycle, which imparts it with relative stability. researchgate.netwikipedia.org However, it also possesses reactive sites that allow for functionalization through electrophilic and nucleophilic substitution reactions. researchgate.netwikipedia.orgglobalresearchonline.net
Electrophilic and Nucleophilic Substitution on the Aromatic Ring
The benzoxazole ring is susceptible to electrophilic aromatic substitution (EAS). researchgate.netglobalresearchonline.net The position of substitution is directed by the existing substituents on the benzene (B151609) ring and the heteroatoms in the oxazole (B20620) ring. Generally, electrophilic substitution on the benzoxazole ring occurs at positions that are activated by the electron-donating nature of the heteroatoms and any activating groups on the benzene portion. researchgate.netglobalresearchonline.netlibretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. globalresearchonline.netmasterorganicchemistry.com For instance, nitration of benzoxazole typically occurs at the C6-position. globalresearchonline.net
Conversely, nucleophilic aromatic substitution (SNAr) can occur on the benzoxazole ring, particularly when it is substituted with strong electron-withdrawing groups. youtube.comnih.gov These groups activate the ring towards attack by nucleophiles. youtube.com The reaction proceeds through a Meisenheimer complex intermediate, followed by the departure of a leaving group. youtube.com The presence of an aminomethyl group at the 4-position would influence the regioselectivity of both electrophilic and nucleophilic substitution reactions on the aromatic ring.
Ring Opening and Rearrangement Processes
The benzoxazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, often catalyzed by acids or metals. These reactions typically involve the cleavage of the C-O or C-N bond within the oxazole moiety. For instance, in the synthesis of 1,4-benzoxazine scaffolds, benzoxazoles can undergo a yttrium-triflate-catalyzed cascade reaction with propargyl alcohols that proceeds via a ring-opening and regioselective ring-closure process. rsc.org This transformation highlights the susceptibility of the benzoxazole ring to nucleophilic attack following activation.
While specific studies on the ring-opening of this compound are not extensively documented, it is plausible that the compound could undergo similar transformations. For example, under acidic conditions, protonation of the oxazole nitrogen could facilitate nucleophilic attack at the C2 position, leading to ring cleavage. The resulting intermediate could then potentially rearrange or react with other species present in the reaction mixture.
Rearrangements of the benzoxazole skeleton are also known. For instance, a NaOCl-mediated Beckmann-type rearrangement of ortho-hydroxyaryl N-H ketimines can lead to the formation of 2-substituted benzoxazoles. organic-chemistry.org Although this is a synthetic route to benzoxazoles rather than a reaction of a pre-formed benzoxazole, it demonstrates the potential for skeletal rearrangements in related systems. The presence of the aminomethyl group at the 4-position of this compound could influence the propensity and pathway of such rearrangements, though specific experimental data is currently lacking.
A plausible, yet unconfirmed, ring-opening and rearrangement mechanism for this compound could be initiated by a strong acid, leading to a protonated intermediate that undergoes nucleophilic attack by a solvent molecule, eventually resulting in a rearranged product.
| Reaction Type | Reagents/Conditions | Plausible Intermediate | Potential Product Type |
| Acid-catalyzed Ring Opening | Strong Acid (e.g., H₂SO₄) | Protonated Benzoxazole | Ring-opened aminophenol derivative |
| Metal-catalyzed Rearrangement | Lewis Acid (e.g., Y(OTf)₃) | Metal-coordinated complex | Substituted benzoxazine (B1645224) |
Protonation Equilibria and Basicity Considerations
The basicity of this compound is a critical factor in its reactivity, influencing its solubility in acidic media and its ability to participate in acid-catalyzed reactions. The molecule possesses two primary basic centers: the exocyclic primary amine of the methanamine group and the endocyclic nitrogen atom of the oxazole ring.
While the specific pKa value for this compound is not reported in the available literature, insights can be drawn from related structures. Theoretical studies on 2-(4-aminophenyl)benzazoles have shown that the N3-site of the azole ring is the preferred site of protonation over the exocyclic amino group, both in the gas phase and in solution. kau.edu.sa This preference is attributed to the resonance interaction of the exocyclic amino group with the heterocyclic ring, which delocalizes the lone pair of the exocyclic nitrogen, thereby reducing its basicity.
By analogy, it is highly probable that the endocyclic nitrogen (N3) of the benzoxazole ring in this compound is the more basic site and would be preferentially protonated in an acidic medium. The aminomethyl group at the 4-position is not directly conjugated with the heterocyclic ring, which might suggest a higher basicity compared to an amino group at the 2-position. However, the inductive effect of the benzoxazole ring system would still influence its basicity.
The protonation equilibrium can be represented as follows:
This compound + H⁺ ⇌ [this compound-H]⁺
The position of this equilibrium will be dependent on the pH of the solution and the relative basicities of the two nitrogen atoms. Precise determination of the pKa values for both the endocyclic and exocyclic nitrogens would require experimental investigation.
| Basic Center | Predicted Protonation Behavior | Influencing Factors |
| Endocyclic Nitrogen (N3) | Likely the more basic site, preferential protonation. kau.edu.sa | Aromaticity of the benzoxazole ring, resonance effects. |
| Exocyclic Nitrogen (-CH₂NH₂) | Less basic than the endocyclic nitrogen. | Inductive effect of the benzoxazole ring system. |
Photochemical and Thermal Reactivity
The photochemical and thermal stability of this compound is a key consideration for its synthesis, storage, and application.
Photochemical Reactivity: Benzoxazole derivatives are known to exhibit interesting photochemical properties. For instance, 2-(2-hydroxyphenyl)benzoxazole (B213137) and its derivatives can undergo excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes-shifted fluorescence. oup.com The substitution pattern on the benzoxazole ring can significantly influence these photochemical pathways. oup.com While specific photochemical studies on this compound are not available, it is expected to be a light-stable compound under normal conditions. nih.gov However, prolonged exposure to UV radiation could potentially lead to degradation, a phenomenon observed in other nitrogen-containing heterocyclic compounds like benzimidazoles. nih.gov
Thermal Reactivity: The thermal decomposition of the parent benzoxazole has been studied and shows that it decomposes at high temperatures (1000-1350 K) to form major products like o-hydroxybenzonitrile and cyclopentadiene (B3395910) carbonitrile, along with minor fragmentation products. nih.gov The thermal degradation of polybenzoxazines, which share structural similarities, proceeds via cleavage of C-N and C-O bonds in the oxazine (B8389632) ring. The stability and degradation pathways are highly dependent on the substituents. rsc.orgresearchgate.net
For this compound, the thermal stability would be influenced by the aminomethyl group. It is plausible that at elevated temperatures, decomposition could be initiated by the cleavage of the C-C bond between the benzoxazole ring and the aminomethyl group, or by the degradation of the aminomethyl group itself. However, without specific experimental data, the precise decomposition pathway and temperature range remain speculative. Studies on aldehyde-functional benzoxazines suggest that substituents can form crosslinking structures that alter the pyrolysis process. rsc.org
| Condition | Predicted Reactivity | Potential Products/Pathways |
| Photochemical (UV exposure) | Generally stable, potential for slow degradation. nih.govnih.gov | Complex mixture of degradation products. |
| Thermal (High Temperature) | Decomposition at elevated temperatures. nih.gov | Cleavage of the aminomethyl group, ring fragmentation. |
Stereochemical Aspects of Reactions
The stereochemistry of reactions involving this compound is a largely unexplored area. The molecule itself is achiral. However, reactions involving the aminomethyl group or the benzoxazole ring could potentially create new stereocenters.
For instance, if the aminomethyl group were to be N-acylated with a chiral carboxylic acid, a pair of diastereomers would be formed. Similarly, if a reaction were to introduce a substituent at a prochiral center on the benzoxazole ring, a racemic mixture of enantiomers could be produced.
While there are reports on the stereoselective synthesis of other heterocyclic systems that may involve benzoxazole precursors, specific studies on the stereochemical outcomes of reactions of this compound are not available in the current literature. The development of stereoselective transformations involving this scaffold would be a valuable area for future research, particularly for applications in medicinal chemistry where chirality often plays a crucial role in biological activity. The synthesis of 4-substituted benzoxazolone derivatives has been explored, and the introduction of chiral amino acids has been shown to influence biological activity, highlighting the importance of stereochemistry in this class of compounds. nih.gov
Further research is required to elucidate the stereochemical aspects of reactions involving this compound.
Advanced Research Applications of Benzo D Oxazol 4 Ylmethanamine Scaffolds
Chemical Biology Research (Focus on Molecular Interactions and Pathways)
The benzo[d]oxazole moiety is a key pharmacophore in many biologically active compounds. researchgate.net Derivatives of benzo[d]oxazol-4-ylmethanamine are of particular interest due to their potential to interact with various biomolecular targets and modulate cellular pathways.
Scaffold Design for Interaction with Defined Biomolecular Targets
The design of benzo[d]oxazole-based scaffolds is often tailored to interact with specific biological targets, including enzymes, nucleic acids, and receptors.
Enzyme Inhibition: Derivatives of the benzo[d]oxazole scaffold have been identified as potent inhibitors of various enzymes. For instance, certain 4-benzyloxybenzo[d]isoxazole-3-amine derivatives have been developed as highly selective inhibitors of human sphingomyelin (B164518) synthase 2 (SMS2), a key enzyme in chronic inflammation. nih.gov Additionally, benzoxazole-oxadiazole analogs have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov Structural modifications to the parent benzoxazole (B165842) scaffold, such as introducing substituents on the phenyl ring, have yielded potent inhibitors of G-protein-coupled receptor kinase-2 (GRK-2) and -5. nih.gov
Receptor Interaction: Benzodiazepine (B76468) derivatives, which can be considered structurally related to benzo[d]oxazole systems, are well-known for their interaction with GABA-A receptors. nih.govresearchgate.net The design of novel ligands for these receptors often involves modifications to the core scaffold to achieve desired pharmacological effects. nih.gov Furthermore, structure-activity relationship studies have revealed that benzodiazepine derivatives can act as mimetics of the LXXLL peptide motif, enabling them to inhibit the interaction of the vitamin D receptor (VDR) with coactivators. nih.gov
Nucleic Acid Binding: The planar aromatic system of the benzo[d]oxazole ring makes it a suitable candidate for intercalation with DNA and RNA. The interaction of small molecules with DNA is a significant area of pharmacological research, with molecules being designed as intercalators or groove binders to modulate DNA-related processes. nih.gov
Table 1: Examples of Benzo[d]oxazole Derivatives and their Biomolecular Targets
| Derivative Class | Biomolecular Target | Therapeutic Area |
|---|---|---|
| 4-Benzyloxybenzo[d]isoxazole-3-amines | Sphingomyelin synthase 2 (SMS2) nih.gov | Chronic Inflammation nih.gov |
| Benzoxazole-oxadiazole analogs | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) nih.gov | Alzheimer's Disease nih.gov |
| 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives | G-protein-coupled receptor kinase-2 (GRK-2), GRK-5 nih.gov | Cardiovascular Disease nih.gov |
| Benzodiazepine derivatives | GABA-A Receptors nih.govresearchgate.net | Anxiety, Seizures nih.govresearchgate.net |
Elucidation of Molecular Recognition Principles and Binding Modes
Understanding how benzo[d]oxazole scaffolds interact with their biological targets is crucial for designing more effective and selective compounds.
Binding Modes: X-ray crystallography and molecular modeling studies have been instrumental in revealing the binding modes of benzoxazole derivatives. For example, a synthetic and structural investigation into the bonding of benzoxazole and 2-methylbenzoxazole (B1214174) with zinc and palladium halides showed a κ(1)N bonding motif. nih.gov In another study, the binding interactions of 2-substituted benzoxazole derivatives with prostaglandin (B15479496) H synthase (PGHS) amino acid residues were predicted using molecular docking. researchgate.net The binding modes of fluorosulfate (B1228806) derivatives of 2-phenylbenzoxazole (B188899) within the binding sites of human estrogen receptor (hER) and HER2 have also been investigated through docking studies. mdpi.com
Molecular Recognition: The principles of molecular recognition are governed by various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-stacking. The planar nature of the benzoxazole ring system facilitates π-stacking interactions, as observed in the crystal structure of a 2-phenylbenzoxazole derivative. mdpi.com The ability of benzoxazole derivatives to participate in these interactions is a key factor in their binding affinity and selectivity for specific biological targets.
Investigation of DNA/RNA Interaction Mechanisms and Modulation
The interaction of small molecules with nucleic acids can have profound effects on cellular processes.
DNA Interaction: Small molecules can interact with DNA through intercalation, groove binding, or covalent modification. nih.gov Carcinogens like benzo[a]pyrene (B130552) have been shown to cause DNA modification. nih.gov The study of these interactions is essential for understanding the mechanisms of toxicity and for developing novel anticancer agents. The interaction of low molecular weight molecules with DNA is a key aspect of pharmacology, with the goal of developing drugs with high efficacy and low side effects. nih.gov
RNA Modulation: Targeting RNA with small molecules is an emerging area of research. nih.gov For example, aminothiazolone inhibitors have been shown to disrupt the protein-RNA interaction of METTL16, a methyltransferase-like protein involved in N6-methyladenosine (m6A) RNA modification. This highlights the potential of small molecules to modulate RNA function and related cellular pathways. nih.gov
Pathway Modulation Studies at a Molecular Level
Benzo[d]oxazole derivatives can modulate various cellular pathways, leading to diverse biological outcomes.
Cell Growth and Apoptosis: Many benzoxazole-based compounds have demonstrated anticancer activity by inducing apoptosis (programmed cell death) and arresting the cell cycle. For example, a novel benzothiazole (B30560) derivative was found to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. nih.gov Similarly, a new benzo[b]oxepino[3,2-b]pyridine derivative induced apoptosis in canine mammary cancer cell lines by upregulating TP53 and BAX and downregulating BCL-2. mdpi.com Furthermore, long-term exposure to benzo[a]pyrene has been shown to affect apoptosis-related proteomes in hepatocellular carcinoma, leading to multi-drug resistance. nih.gov
Antioxidant Mechanisms: While not directly focused on this compound, studies on related benzoxazine (B1645224) compounds have shown that their antiproliferative effects in breast cancer cell lines correlate with oxidant activity, suggesting a possible mechanism involving the generation of reactive oxygen species (ROS). nih.gov
Structure-Activity Relationship (SAR) Studies for Elucidating Chemical Determinants of Interaction
SAR studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity.
Key Structural Features: For benzodiazepine derivatives, SAR studies have shown that modifications to the diazepine (B8756704) ring are more permissible than alterations to the benzene (B151609) ring. chemisgroup.us The introduction of a chlorine atom at position 7, for instance, significantly increases activity. chemisgroup.us In another study on benzodiazepine derivatives as LXXLL peptide mimetics, the amino group at the 8-position was found to be critical for inhibitory activity against the VDR-coactivator interaction. nih.gov
Systematic Modifications: Systematic structural modifications of the benzoxazole scaffold have led to the discovery of compounds with improved potency and selectivity. For example, in the development of G-protein-coupled receptor kinase inhibitors, modification of the parent benzoxazole scaffold by introducing substituents on the phenyl ring led to potent inhibitory activities. nih.gov Similarly, a conformational restriction strategy was employed to identify potent and highly selective sphingomyelin synthase 2 inhibitors from a series of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives. nih.gov
Table 2: Summary of SAR Findings for Benzoxazole and Related Scaffolds
| Scaffold | Key Structural Feature for Activity | Reference |
|---|---|---|
| Benzodiazepines | Chlorine at position 7 of the benzene ring | chemisgroup.us |
| Benzodiazepines (LXXLL mimetics) | Amino group at the 8-position | nih.gov |
| 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine | Substituents on the phenyl ring of the benzoxazole | nih.gov |
Materials Science Applications
The unique photophysical and electronic properties of the benzo[d]oxazole ring system make it a valuable component in the design of advanced materials. Benzoxazole derivatives are utilized in various applications, including as fluorescent whitening dyes and in the development of photochromic materials. core.ac.uk Their ability to coordinate with transition metals also makes them useful as ligands in a range of catalytic reactions. core.ac.uk While specific applications of "this compound" in materials science are not extensively documented in the provided search results, the broader class of benzoxazole compounds shows significant promise in this field.
Development of Organic Electronic Materials
The inherent electronic properties of conjugated heterocyclic systems make the benzoxazole core a promising candidate for use in organic electronic devices. Research into related structures has highlighted the potential of these scaffolds. For instance, derivatives of benzothiazole, a sulfur-containing analogue of benzoxazole, have been synthesized to create donor-acceptor compounds with tunable charge transport and electronic properties. nih.gov In these studies, the effect of electron-donating and electron-withdrawing groups on the frontier molecular orbitals (HOMO and LUMO) was investigated, demonstrating that chemical modification can control the material's semiconductor characteristics. nih.gov
More directly, benzoxazole derivatives have been incorporated into organic light-emitting diodes (OLEDs). In one study, benzoheterocyclic derivatives featuring a stylyl group were investigated as the emission layer in OLEDs, resulting in devices that produced blue-green light. researchgate.net Although the efficiency of these initial devices was modest, the current densities were higher than those of standard Alq3-based OLEDs, indicating efficient charge injection and transport. researchgate.net Further research has focused on incorporating benzoxazole-boron complexes, which can address limitations like self-quenching seen in traditional dyes, making them suitable for advanced light-emitting materials. researchgate.net These studies collectively underscore the potential of functionalized benzoxazole scaffolds in the design of next-generation organic electronic materials.
Design of Fluorescent Probes and Chemosensors
The benzoxazole scaffold is an effective fluorophore, and its derivatives are widely designed as fluorescent probes and chemosensors for detecting various chemical and biological species. The design strategy often involves linking the benzoxazole unit to a specific recognition site, leading to a change in fluorescence—either enhancement ("turn-on") or quenching ("turn-off")—upon binding with the target analyte.
A prime example is the development of a rhodamine-based probe functionalized with 2-aminobenzoxazole (B146116) for the selective detection of iron (Fe³⁺) ions. rsc.org The coordination of Fe³⁺ with the aminobenzoxazole moiety triggers a strong fluorescent emission, allowing for the detection and imaging of Fe³⁺ in living cells. rsc.org Similarly, a sensor based on 2-(2′-aminophenyl)benzoxazole was designed for the selective detection of zinc (Zn²⁺) in aqueous solutions, exhibiting a 25-fold increase in fluorescence upon complexation. rsc.org Macrocyclic structures incorporating the benzoxazole fluorophore have also been synthesized. A cyclophane macrocycle containing a 1,3-bis(benzo[d]oxazol-2-yl)phenyl unit acts as a chemosensor that signals the presence of both Zn²⁺ and Cd²⁺ through a distinct fluorescent response at physiological pH. daneshyari.com
The application extends to biological thiols, such as cysteine, homocysteine, and glutathione. A "turn-on" probe based on a benzoxazole dye was developed where the cleavage of a disulfide bond by biothiols induces a significant enhancement in fluorescence and a visible color change. nih.gov This allows for the sensitive and selective detection of these important biomolecules.
| Probe Base | Target Analyte(s) | Sensing Mechanism | Application |
| Rhodamine-2-aminobenzoxazole | Fe³⁺ | Coordination-induced fluorescence enhancement | Intracellular imaging rsc.org |
| 2-(2′-aminophenyl)benzoxazole | Zn²⁺ | Chelation-enhanced fluorescence (25-fold) | Detection in aqueous solution rsc.org |
| Benzoxazole-cyclophane macrocycle | Zn²⁺, Cd²⁺ | Chelation-enhanced fluorescence (CHEF) | Detection at physiological pH daneshyari.com |
| Benzoxazole dye with disulfide bond | Biothiols (Cysteine, etc.) | Cleavage-induced fluorescence "turn-on" | Detection of biological thiols nih.gov |
Integration into Advanced Polymer Systems
The rigidity and high thermal stability of the benzoxazole ring make it an excellent building block for advanced, high-performance polymers. By creating monomers that contain the benzoxazole moiety, chemists can synthesize polymers with superior thermal and mechanical properties. A key strategy involves the synthesis of diamine monomers featuring a benzoxazole unit, which can then be polymerized with commercial tetracarboxylic dianhydrides to form poly(benzoxazole imide)s (PBOPIs). rsc.orgrsc.org
In one study, two isomeric diamine monomers, 2-(3-aminophenyl)benzo[d]oxazol-5-amine and 2-(3-aminophenyl)benzo[d]oxazol-6-amine, were synthesized and polymerized. rsc.org The resulting PBOPIs exhibited excellent thermal stability, with 5% weight loss temperatures (Td₅%) ranging from 510–564 °C, and high glass transition temperatures (Tg) between 285 °C and 363 °C. rsc.org These polymers also showed impressive mechanical strength, with tensile strengths of 103–126 MPa and tensile moduli of 2.9–3.7 GPa. rsc.org The rigid benzoxazole unit in the polymer backbone imparts stiffness and linearity, leading to strong interchain interactions and enhanced properties. titech.ac.jp Furthermore, these polymers can be designed to have good melt processability, making them suitable for high-temperature applications in fields like microelectronics and aerospace. rsc.org
| Polymer Type | Monomers | Key Properties |
| Poly(benzoxazole imide) (PBOPI) | 2-(3-aminophenyl)benzo[d]oxazol-5-amine and various dianhydrides | Tg: 242–335 °C; Td₅%: 510–564 °C; Tensile Strength: 103–126 MPa rsc.org |
| Poly(benzoxazole imide) (PBOPI) | 2-(3-aminophenyl)benzo[d]oxazol-6-amine and various dianhydrides | Tg: 285–359 °C; Higher thermal stability than 5-amine isomer rsc.org |
| Polyimide (PI) | 5,4'-diamino-2-phenyl benzoxazole (DAPBO) and various dianhydrides | Tg: up to 412 °C; Tensile Modulus: up to 7.2 GPa titech.ac.jp |
Applications in Dyestuff and Optical Brightener Technologies
Benzoxazole derivatives are widely used in industry as fluorescent whitening agents, also known as optical brighteners. daneshyari.comresearchgate.net These compounds function by absorbing light in the invisible ultraviolet (UV) region (typically 330–380 nm) and re-emitting it as visible blue light (400–450 nm). daneshyari.com This process masks the natural yellow cast of materials like textiles and plastics, making them appear whiter and brighter.
A variety of benzoxazole-based structures have been developed for this purpose. A US patent describes 2-(cyanostyryl)-benzoxazoles with a fused hydroaromatic ring as excellent optical brighteners for polyester (B1180765) fibers. google.com Other synthetic routes involve using dicarboxylic acid derivatives and polyphosphoric acid to create benzoxazole-type fluorescent brighteners. daneshyari.com These compounds are applied to fabrics like polyester and polyamide at very low concentrations (e.g., 0.01% to 0.5%) to achieve a high degree of whiteness. researchgate.netgoogle.com Commercial products like Fluorescent Brightener KSN, a benzoxazole derivative, are valued for their high whitening intensity, excellent high-temperature resistance, and good compatibility with various polymers, making them suitable for integration during the polymerization stage of plastic and fiber production. made-in-china.com
Catalytic Applications as Ligands in Transition Metal Complexes
The nitrogen atom in the oxazole (B20620) ring and the appended aminomethyl group of the this compound scaffold provide ideal donor sites for coordinating with metal ions. This has led to extensive research into their use as ligands in transition metal complexes for various catalytic and medicinal applications.
Design and Synthesis of Aminomethyl Benzoxazole Ligands
The synthesis of benzoxazole-based ligands is a well-established field, with numerous methods available for constructing the core heterocycle and introducing functional groups. organic-chemistry.org For ligands intended for coordination chemistry, the design often incorporates additional donor atoms to create bidentate or polydentate chelating agents, which form more stable metal complexes.
One common synthetic approach involves the condensation reaction between an o-aminophenol and a carboxylic acid derivative. For ligands structurally related to the title compound, a key step is the introduction of an aminomethyl group. For example, benzoxazoles with benzylic tertiary amine modifications at the 7-position have been synthesized via the reductive amination of 3-nitrosalicylaldehyde. ucsd.edu Other complex ligands, such as 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole, are synthesized to create specific pockets for metal coordination. nih.gov Schiff base condensation is another powerful technique, where an amino-functionalized benzoxazole or benzothiazole is reacted with an aldehyde to form an imine ligand, which can then be used to form stable metal chelates. mdpi.com These synthetic strategies allow for precise control over the ligand's structure, which in turn dictates the geometry and properties of the resulting metal complex.
Coordination Chemistry with Various Metal Centers
Aminomethyl benzoxazole and related ligands have been shown to coordinate with a wide variety of transition metals, forming complexes with diverse geometries and interesting properties. The nitrogen atom of the oxazole ring and the nitrogen of the amino group can act as a bidentate donor, forming a stable chelate ring with the metal center.
Research has documented the formation of complexes with numerous metal ions. For example, a bis(benzoxazole) ligand was used to synthesize complexes with copper(II), cobalt(II), nickel(II), and zinc(II). nih.gov X-ray crystallography of these complexes revealed that the ligand coordinates with the metal ions, leading to structures with good coplanarity. nih.gov Benzoxazole-based ligands have also been complexed with Mg(II), Fe(II), and Ag(I). nih.gov The coordination behavior often results in enhanced biological or chemical activity compared to the free ligand. For instance, Schiff base ligands derived from 2-amino-6-methoxybenzothiazole (B104352) have been complexed with Co(II), Ni(II), Cu(II), Cd(II), Cr(III), and Fe(III), with the imine and thiazole (B1198619) nitrogens serving as the coordination sites. mdpi.com The resulting complexes often exhibit octahedral or other well-defined geometries, which are crucial for their potential catalytic applications. mdpi.comumich.edu
| Ligand Type | Metal Center(s) | Coordination Sites | Resulting Geometry (if specified) |
| Bis(benzoxazole) | Cu(II), Co(II), Ni(II), Zn(II) | Not specified | Good coplanarity nih.gov |
| 2-Fluoroacetonylbenzoxazole | Zn(II), Cu(II), Ni(II), Mg(II) | Not specified | - |
| Benzothiazole Schiff Base | Co(II), Ni(II), Cu(II), Cd(II), Cr(III), Fe(III) | Azomethine N, Benzothiazole N | Octahedral mdpi.com |
| 2-Aminobenzoxazole | Cd(II) | Oxazole ring N (monodentate) | - nih.gov |
Exploration of Metal-Ligand Cooperation Mechanisms in Catalysis
No research findings are available for the exploration of metal-ligand cooperation mechanisms involving this compound in catalysis.
Performance in Specific Organic Transformations (e.g., C-C bond formation, oxidation reactions, semihydrogenation)
There is no available data on the performance of this compound scaffolds in specific organic transformations such as C-C bond formation, oxidation reactions, or semihydrogenation.
Future Directions and Emerging Research Avenues for Benzo D Oxazol 4 Ylmethanamine Research
Exploration of Novel and Efficient Synthetic Methodologies
The synthesis of specifically Benzo[d]oxazol-4-ylmethanamine is not well-documented in publicly available research. However, the broader field of benzoxazole (B165842) synthesis is rich with innovation, offering potential pathways that could be adapted for this specific isomer. Researchers have developed numerous methods for constructing the core benzoxazole scaffold and its derivatives.
For instance, sustainable and efficient methods for creating 2-arylbenzoxazoles have been explored, demonstrating significant reductions in reaction times compared to conventional synthesis. nih.gov Other established strategies include the condensation of 2-aminophenols with carboxylic acids, a reaction that can be facilitated by Brønsted acidic ionic liquids under solvent-free conditions, showcasing a green chemistry approach. acs.org More advanced techniques involve the electrophilic activation of tertiary amides with triflic anhydride, allowing for a cascade reaction that efficiently yields 2-substituted benzoxazoles. nih.gov The synthesis of 4-substituted benzoxazolone derivatives has also been achieved, providing a potential, albeit different, route to functionalizing the 4-position of the benzoxazole ring system. nih.gov These varied and evolving synthetic strategies provide a robust toolbox for the future assembly of this compound and its derivatives.
Advanced Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is a hallmark of modern chemical research, a trend that is evident in the study of benzoxazole derivatives. While no specific computational studies on this compound were identified, the application of these integrated approaches to other benzoxazole isomers is widespread and offers a clear blueprint for future research.
Molecular docking studies, for example, have been instrumental in identifying and rationalizing the anticancer activity of novel 4-chloro-1,3-benzoxazole derivatives. biotech-asia.orgresearchgate.net In the realm of anti-inflammatory research, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been successfully employed to correlate the chemical structures of benzoxazole derivatives with their biological activities. tandfonline.com These computational tools not only predict the biological potential of novel compounds but also guide the design of more potent and selective molecules, thereby saving significant time and resources in the drug discovery process. Future research on this compound would undoubtedly benefit from the application of such in silico methods to predict its physical, chemical, and biological properties prior to its synthesis and experimental evaluation.
Diversification of Chemical Biology Research Targets
The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in molecules that exhibit a wide range of biological activities. researchgate.netscite.aiconsensus.appresearchgate.net Consequently, benzoxazole derivatives have been investigated against a diverse array of biological targets.
Published research highlights the potential of various benzoxazole compounds as:
Anticancer agents , with some derivatives showing promising activity against various cancer cell lines. nih.govbiotech-asia.orgresearchgate.netmdpi.com
Anti-inflammatory agents , through mechanisms such as the inhibition of soluble epoxide hydrolase (sEH). nih.govtandfonline.comresearchgate.net
Neuroprotective agents , with some derivatives showing potential in models of Alzheimer's disease. nih.gov
Furthermore, research has identified specific molecular targets for some benzoxazole derivatives, including their role as inhibitors of G-protein-coupled receptor kinases (GRK) and c-Met kinase. Although these studies did not involve this compound, they underscore the vast therapeutic potential of the benzoxazole core. Future screening of this compound against a wide panel of biological targets could uncover novel therapeutic applications.
Expansion into Multifunctional Materials Systems
Beyond their biological applications, benzoxazole derivatives are also gaining attention in the field of materials science. Their rigid, aromatic structure imparts desirable photophysical and electronic properties, making them suitable components for advanced materials.
For example, certain benzoxazole-terminated compounds have been shown to exhibit liquid crystalline properties, which are crucial for applications in displays and sensors. tandfonline.com The inherent fluorescence of many benzoxazole derivatives also makes them attractive for use as organic brightening agents and in the development of organic light-emitting diodes (OLEDs). biotech-asia.orgmdpi.com The potential for this compound to be incorporated into polymers or other material backbones opens up possibilities for creating novel multifunctional systems with tailored optical, electronic, or sensing capabilities. However, specific research on the material applications of this compound is yet to be reported.
Q & A
Basic: What are the optimal synthetic routes for Benzo[d]oxazol-4-ylmethanamine?
The synthesis of benzoxazole derivatives typically involves condensation reactions. For example, the Claisen-Schmidt condensation between ketones and aldehydes under basic or acidic conditions can yield intermediates like chalcones, which are further cyclized with hydroxylamine or ammonium acetate . Absolute alcohol is often used as a solvent to facilitate cyclization, as demonstrated in analogous benzoxazole syntheses . Key parameters include temperature control (80–120°C) and catalytic agents like p-toluenesulfonic acid to enhance reaction efficiency.
Advanced: How can regioselectivity challenges in benzoxazole ring formation be addressed?
Regioselectivity in benzoxazole synthesis is influenced by substituent electronic effects and reaction conditions. For instance, electron-withdrawing groups on the aromatic ring can direct cyclization to specific positions. Computational pre-screening using density functional theory (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution . Experimentally, adjusting solvent polarity (e.g., switching from DMF to THF) or using Lewis acid catalysts (e.g., ZnCl₂) may shift selectivity, as observed in analogous heterocyclic systems .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm proton environments and carbon backbone integrity. For example, the methanamine group (-CH₂NH₂) shows characteristic δ 3.2–3.5 ppm (¹H) and δ 40–45 ppm (¹³C) .
- Mass Spectrometry (EI-MS) : To verify molecular weight (e.g., m/z ≈ 164 for the core structure) and fragmentation patterns .
- UV-Vis Spectroscopy : Benzo[d]oxazole derivatives exhibit strong absorption near 300–350 nm due to π→π* transitions, useful for purity assessment .
Advanced: How can computational models predict the compound’s electronic properties and solvation effects?
DFT calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps and electrostatic potential surfaces, revealing nucleophilic/electrophilic sites . Continuum solvation models (e.g., COSMO-RS) predict solubility parameters by simulating solvent interactions, guiding solvent selection for reactions . For instance, polar aprotic solvents like DMSO may stabilize charge-separated intermediates in benzoxazole derivatization.
Basic: What are the key considerations for evaluating biological activity?
Structure-activity relationship (SAR) studies focus on substituent effects. For example, introducing electron-donating groups (e.g., -OCH₃) at the 4-position of benzoxazole enhances antimicrobial activity by improving membrane permeability . Standard assays include:
- MIC (Minimum Inhibitory Concentration) : For antibacterial/antifungal screening.
- Enzyme Inhibition Assays : Targeting kinases or proteases relevant to disease pathways.
Advanced: How can stability issues in aqueous solutions be mitigated?
This compound may hydrolyze under acidic/basic conditions. Stabilization strategies include:
- Lyophilization : Storing as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidation .
- pH Buffering : Maintaining pH 6–7 with phosphate or citrate buffers to minimize degradation .
- Co-solvents : Adding 10–20% PEG-400 improves aqueous solubility while reducing hydrolysis rates .
Advanced: How to resolve contradictory data in solvation energy calculations?
Discrepancies between experimental and computed solvation energies can arise from incomplete basis sets or solvent model limitations. Cross-validate results using multiple methods (e.g., PCM vs. SMD solvation models) and benchmark against experimental LogP values . For polar solvents, include explicit solvent molecules in DFT calculations to account for hydrogen bonding .
Basic: What methods improve solubility for in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
